molecular formula C9H7Cl2NO3 B076498 5-Chloro-2-[(chloroacetyl)amino]benzoic acid CAS No. 14422-50-5

5-Chloro-2-[(chloroacetyl)amino]benzoic acid

Cat. No. B076498
CAS RN: 14422-50-5
M. Wt: 248.06 g/mol
InChI Key: SMIHPRXPZTUBDT-UHFFFAOYSA-N
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Patent
US08785473B2

Procedure details

3.0 g (17.5 mmol) of 2-amino-5-chlorobenzoic acid and 3.95 g (35.0 mmol) of chloroacetyl chloride were heated under reflux in 60 mL of toluene for 1 hour. Thereafter, the solvent was distilled off under reduced pressure, and H2O was added to the resulting residue. Solids were collected by filtration to give 4.15 g of 5-chloro-2-[(chloroacetyl)amino]benzoic acid (yield: 96%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][CH2:13][C:14](Cl)=[O:15]>C1(C)C=CC=CC=1>[Cl:11][C:8]1[CH:9]=[CH:10][C:2]([NH:1][C:14](=[O:15])[CH2:13][Cl:12])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
3.95 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off under reduced pressure, and H2O
ADDITION
Type
ADDITION
Details
was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.